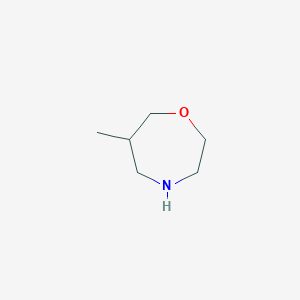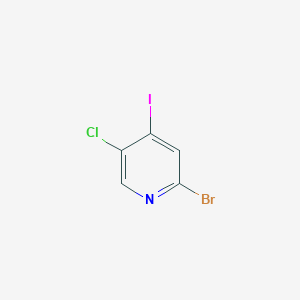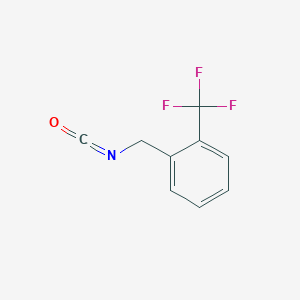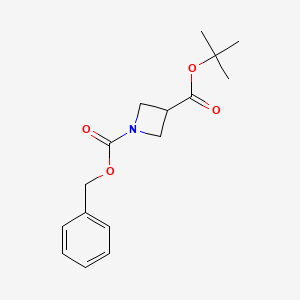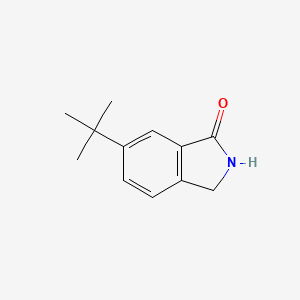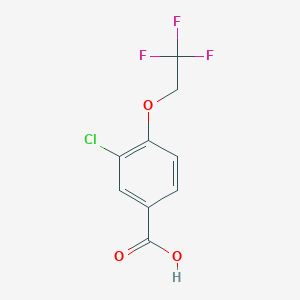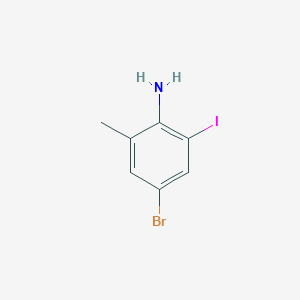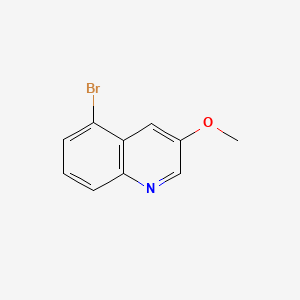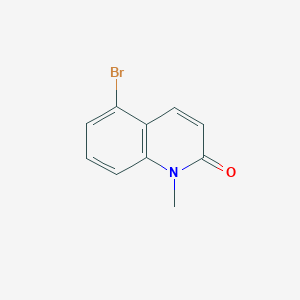
5-Bromo-1-methyl-1H-quinolin-2-one
Vue d'ensemble
Description
5-Bromo-1-methyl-1H-quinolin-2-one is a chemical compound with the CAS Number: 1187933-35-2. It has a linear formula of C10H8BrNO .
Synthesis Analysis
The synthesis of quinolin-2-ones, which includes 5-Bromo-1-methyl-1H-quinolin-2-one, has been achieved through a photocatalytic approach from easily available quinoline-N-oxides . This method is reagent-free, highly atom economical, and provides an efficient greener alternative to all conventional synthesis reported to date .Molecular Structure Analysis
The molecular structure of 5-Bromo-1-methyl-1H-quinolin-2-one is represented by the InChI code: 1S/C10H8BrNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,1H3 .Chemical Reactions Analysis
Quinolin-2-ones, including 5-Bromo-1-methyl-1H-quinolin-2-one, are important classes of compounds due to their prevalence in natural products and pharmacologically useful compounds . They can be synthesized from easily available quinoline-N-oxides through a photocatalytic approach .Physical And Chemical Properties Analysis
5-Bromo-1-methyl-1H-quinolin-2-one has a molecular weight of 238.08 . It is a tan solid .Applications De Recherche Scientifique
-
Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones
- Field : Organic Chemistry
- Application : Quinolin-2-ones and phenanthridin-6-ones are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .
- Method : The synthesis of these compounds is achieved by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives. The carbonyl source can be carbon monoxide, carbon dioxide, or triphosgene .
- Results : This method is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .
-
Photocatalytic Synthesis of Quinolin-2(1H)-ones
- Field : Green Chemistry
- Application : Quinolin-2(1H)-ones are prevalent in natural products and pharmacologically useful compounds .
- Method : An unconventional photocatalytic approach is used for their synthesis from easily available quinoline-N-oxides .
- Results : This reagent-free, highly atom economical photocatalytic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .
-
Synthetic Precursor
- Field : Synthetic Chemistry
- Application : 5-Bromo-1-methylpyridin-2(1H)-one is a potentially valuable building block for the synthesis of more complex molecules with various functionalities.
- Method : The presence of a bromine atom and a methyl group on the pyridinone ring makes this compound a useful synthetic precursor.
- Results : This compound can be used to synthesize more complex molecules with various functionalities.
-
Biologically and Pharmaceutically Active Quinoline
- Field : Medicinal Chemistry
- Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It plays a major role in the field of medicinal chemistry .
- Method : There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
-
Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones by Direct Carbonylation
- Field : Synthetic Chemistry
- Application : The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .
- Method : The synthesis of these compounds by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
- Results : These reactions have aroused great interest and gave us a clear direction for future research .
-
Therapeutic Potential of Quinoline Derivatives
- Field : Pharmacology
- Application : Quinoline derivatives have shown potent antimicrobial activity comparable to standard ciprofloxacin .
- Method : The specific method of application would depend on the specific derivative and its intended use .
- Results : Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) exhibited potent antimicrobial activity .
-
Visible Light Mediated Synthesis
- Field : Green Chemistry
- Application : Quinolin-2(1H)-ones are important due to their prevalence in natural products and pharmacologically useful compounds .
- Method : An unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides is used .
- Results : This reagent-free, highly atom economical photocatalytic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .
-
Antimicrobial Activity
- Field : Pharmacology
- Application : Quinoline derivatives have shown potent antimicrobial activity comparable to standard ciprofloxacin .
- Method : The specific method of application would depend on the specific derivative and its intended use .
- Results : Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) exhibited potent antimicrobial activity .
-
Pharmacokinetics and Druglikeness
- Field : Medicinal Chemistry
- Application : Quinoline derivatives are used in the study of pharmacokinetics and druglikeness .
- Method : The specific method of application would depend on the specific derivative and its intended use .
- Results : The results would vary depending on the specific research and application .
Orientations Futures
The synthesis of quinolin-2-ones, including 5-Bromo-1-methyl-1H-quinolin-2-one, has aroused great interest and provides a clear direction for future research . The direct carbonylation of C–H bonds to synthesize quinolin-2-ones and polyheterocycles with carbon monoxide (CO), carbon dioxide (CO2), and triphosgene (BTC) is a recent advance .
Propriétés
IUPAC Name |
5-bromo-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYPEEUJJRYGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298089 | |
| Record name | 5-Bromo-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methylquinolin-2(1H)-one | |
CAS RN |
1187933-35-2 | |
| Record name | 5-Bromo-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



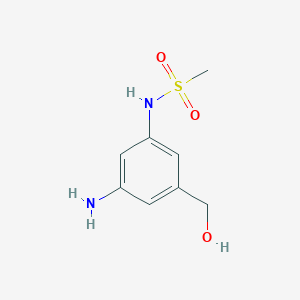
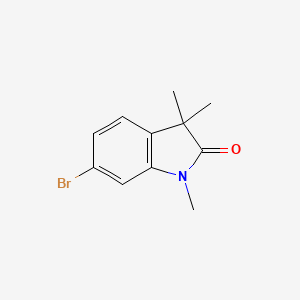
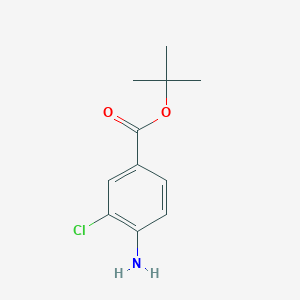
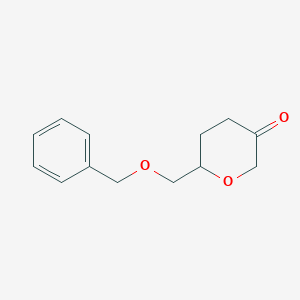
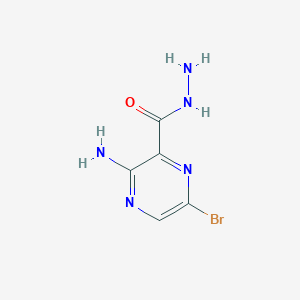
![1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1527700.png)
